2-Amino-4,5-dimethylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWFADJHQRJDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 4,5 Dimethylbenzene 1 Sulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a comprehensive three-dimensional picture of the molecule can be constructed.
The structural assignment of 2-Amino-4,5-dimethylbenzene-1-sulfonamide is achieved through the detailed analysis of its one-dimensional ¹H and ¹³C NMR spectra. While a complete, published experimental spectrum for this specific molecule is not widely available, a robust prediction of the chemical shifts can be made based on established substituent effects and data from analogous compounds.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and sulfonamide N-H protons, and the methyl groups. The aromatic region would feature two singlets, corresponding to the protons at the C-3 and C-6 positions. The two methyl groups at C-4 and C-5 are chemically distinct and would appear as two separate singlets in the aliphatic region. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display eight distinct signals: six for the aromatic carbons and two for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, sulfonamide, and methyl substituents. Carbons directly attached to the electron-withdrawing sulfonamide group (C-1) and the electron-donating amino group (C-2) would show the most significant shifts.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.20 - 7.40 | Singlet |
| H-6 | 6.50 - 6.70 | Singlet |
| -NH₂ (Amine) | 4.50 - 5.50 | Broad Singlet |
| -SO₂NH₂ (Sulfonamide) | 7.00 - 8.00 | Broad Singlet |
| -CH₃ (at C-4) | 2.10 - 2.30 | Singlet |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 140.0 - 145.0 |
| C-2 | 145.0 - 150.0 |
| C-3 | 115.0 - 120.0 |
| C-4 | 130.0 - 135.0 |
| C-5 | 125.0 - 130.0 |
| C-6 | 120.0 - 125.0 |
| -CH₃ (at C-4) | 18.0 - 22.0 |
The sulfonamide group is not freely rotating, and the barrier to rotation around the C-S and S-N bonds can lead to distinct conformational isomers. Variable-temperature (VT) NMR spectroscopy is a powerful tool used to study such dynamic processes. acs.org By recording NMR spectra at different temperatures, one can observe changes in the signals that correspond to the molecule transitioning between different energy states.
For this compound, VT-NMR experiments would be particularly insightful for probing the rotation around the C-1 to sulfur bond. At low temperatures, this rotation may be slow on the NMR timescale, potentially leading to the observation of broadened signals or even distinct sets of signals if a particular conformation is significantly populated. As the temperature is increased, the rate of rotation increases. If a coalescence point is reached, where two separate signals merge into one, the energy barrier (ΔG‡) for the rotational process can be calculated. acs.org This provides quantitative data on the conformational stability of the molecule. While specific VT-NMR studies on this compound are not documented in the literature, the technique remains the primary method for such conformational analysis. st-andrews.ac.uk
Two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the structural assignments derived from 1D spectra.
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically over two to three bonds). wikipedia.orglibretexts.org In the case of this compound, the aromatic protons at C-3 and C-6 are predicted to be singlets with no vicinal coupling partners. However, a COSY spectrum would be crucial to confirm the absence of such couplings and to detect any potential long-range couplings between the aromatic protons and the methyl protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This technique is exceptionally useful for determining stereochemistry and conformation. For this molecule, a NOESY spectrum would be expected to show cross-peaks between:
The amine (-NH₂) protons and the aromatic proton at C-3, confirming their ortho relationship.
The methyl protons at C-4 and the aromatic proton at C-3.
The methyl protons at C-5 and the aromatic proton at C-6. These through-space correlations provide definitive proof of the substituent arrangement on the benzene (B151609) ring.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.
Sulfonamide Group (-SO₂NH₂): This group gives rise to some of the most intense and characteristic bands in the spectrum. The two S=O bonds produce strong asymmetric and symmetric stretching vibrations. The S-N bond also has a characteristic stretching frequency. researchgate.net
Amine Group (-NH₂): The primary amine group is characterized by two distinct N-H stretching vibrations (asymmetric and symmetric) in the high-frequency region of the spectrum. An N-H bending (scissoring) vibration is also typically observed. researchgate.net
Aromatic Moiety: The benzene ring exhibits several characteristic vibrations. These include C-H stretching vibrations, which occur at wavenumbers above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also observed at lower frequencies and are indicative of the substitution pattern.
Methyl Groups (-CH₃): The methyl groups show characteristic C-H stretching and bending vibrations.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| Amine | ν(N-H) asymmetric stretch | 3400 - 3500 | IR, Raman |
| Amine | ν(N-H) symmetric stretch | 3300 - 3400 | IR, Raman |
| Amine | δ(N-H) scissoring | 1590 - 1650 | IR |
| Aromatic | ν(C-H) stretch | 3000 - 3100 | IR, Raman |
| Aromatic | ν(C=C) stretch | 1450 - 1600 | IR, Raman |
| Sulfonamide | ν_as(S=O) stretch | 1330 - 1370 | IR, Raman |
| Sulfonamide | ν_s(S=O) stretch | 1160 - 1180 | IR, Raman |
| Sulfonamide | ν(S-N) stretch | 875 - 935 | IR |
The relative positioning of the amino and sulfonamide groups on the aromatic ring allows for the formation of an intramolecular hydrogen bond. Specifically, a hydrogen atom from the ortho amino group can form a hydrogen bond with one of the oxygen atoms of the sulfonamide group, creating a stable six-membered pseudo-ring.
This intramolecular interaction has a direct and observable effect on the vibrational frequencies of the involved groups. mdpi.com
N-H Stretching: The N-H bond involved in the hydrogen bond is weakened and polarized. This typically results in a shift of its stretching frequency to a lower wavenumber (a red-shift) and a significant broadening of the absorption band in the FT-IR spectrum compared to a free N-H group. researchgate.net
S=O Stretching: The S=O bond acting as the hydrogen bond acceptor is also slightly weakened. This leads to a small, but often detectable, red-shift in the S=O stretching frequency compared to a similar sulfonamide that cannot form such an internal hydrogen bond.
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound regarding its advanced spectroscopic and crystallographic characterization is not publicly available.
Studies providing the specific single-crystal X-ray diffraction analysis, including molecular geometry, bond parameters, supramolecular interactions, and crystal packing, for this exact molecule could not be located. Similarly, high-resolution mass spectrometry data detailing its exact mass and specific fragmentation pathways are not present in the reviewed sources.
While general information exists for the broader class of aromatic sulfonamides and for structurally similar molecules, presenting that data would not adhere to the strict requirement of focusing solely on this compound. Therefore, the creation of a scientifically accurate article with the specified detailed research findings and data tables for this particular compound is not possible at this time.
Computational and Theoretical Chemistry Investigations of 2 Amino 4,5 Dimethylbenzene 1 Sulfonamide
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide array of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Energetic Stability of Isomers and Tautomers
A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process also allows for the investigation of different isomers and tautomers and their relative energetic stabilities.
Despite a thorough search, no specific studies detailing the DFT-based geometry optimization or the investigation of isomers and tautomers for 2-Amino-4,5-dimethylbenzene-1-sulfonamide have been found. Such a study would typically involve calculating the energies of all possible forms to determine the most stable conformer and the likelihood of tautomeric forms existing in different environments.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Specific calculations of the HOMO-LUMO energies and the band gap for this compound are not available in the reviewed literature. A dedicated computational study would be required to determine these values and to visualize the electron density distribution of these frontier orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. They help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions.
No MEP maps or related analyses for this compound have been published. A computational investigation would be necessary to generate these maps and to identify the likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: Inter- and Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can quantify the extent of electron delocalization and charge transfer between different parts of the molecule, which are important for understanding its stability and reactivity.
There are no published NBO analysis results for this compound. Such an analysis would provide valuable insights into the hyperconjugative interactions and the nature of the chemical bonds within the molecule.
Conformational Dynamics and Energetic Landscapes
Molecules are not static entities and can exist in various conformations. Understanding the dynamics of these conformations and the energy landscape they navigate is crucial for predicting their behavior, especially in different environments.
Theoretical Prediction of Conformational Preferences in Different Solvent Environments
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can predict the most stable conformations in different solvents by taking into account the solvent's polarity and its interactions with the solute.
No studies on the theoretical prediction of conformational preferences of this compound in different solvent environments were found. Such research would be instrumental in understanding how this molecule might behave in biological systems or in different reaction media.
While the provided outline details a comprehensive computational and theoretical investigation of a chemical compound, a thorough literature search reveals a lack of specific studies focused on this compound. The data required to populate the sections on DFT calculations, including geometry optimization, electronic structure analysis, MEP mapping, NBO analysis, and conformational dynamics, is not available in the public domain for this specific molecule.
The absence of such studies highlights a gap in the current scientific literature and presents an opportunity for future research. A dedicated computational investigation of this compound would provide valuable data on its physicochemical properties and could contribute to a deeper understanding of this particular sulfonamide derivative.
Hindered Rotation and Diastereoisomerism
The structure of this compound features a sulfonamide group (-SO₂NH₂) and an amino group (-NH₂) attached to a substituted benzene (B151609) ring. The bond between the sulfur atom and the nitrogen atom (S-N bond) in sulfonamides is known to exhibit a degree of restricted rotation. This phenomenon arises from the partial double-bond character of the S-N bond, influenced by the delocalization of the nitrogen lone pair electrons into the d-orbitals of the sulfur atom.
Diastereoisomerism requires the presence of two or more stereocenters. In its ground state, this compound is achiral and does not have stereocenters, meaning it does not exhibit diastereoisomerism. Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties. For a molecule like this to have diastereomers, it would typically need to be derivatized or complexed with other chiral molecules to introduce the necessary stereocenters.
Global and Local Reactivity Descriptors
Global and local reactivity descriptors derived from Density Functional Theory (DFT) are powerful tools for predicting the chemical behavior of a molecule. These descriptors help in understanding a molecule's stability, reactivity, and the sites most susceptible to electrophilic or nucleophilic attack.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for determining the electron-donating and electron-accepting abilities of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons (ω = χ² / 2η).
For sulfonamides, these descriptors are valuable in predicting their biological activity and interaction mechanisms. The presence of the electron-donating amino and methyl groups and the electron-withdrawing sulfonamide group on the benzene ring will significantly influence these values.
Local Reactivity Descriptors identify specific reactive sites within the molecule.
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system. They help identify the most likely sites for nucleophilic attack (f⁺(r)), electrophilic attack (f⁻(r)), and radical attack (f⁰(r)).
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonamide group and the nitrogen of the amino group are expected to be regions of high negative potential.
| Descriptor | Formula | Predicted Significance for this compound |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of electron cloud. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Indicates the ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |
Simulation of Spectroscopic Data (NMR, IR, UV-Vis) and Comparison with Experimental Observations
Computational chemistry allows for the simulation of various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its electronic properties.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations, when performed on a DFT-optimized geometry, can predict the chemical shifts with a high degree of accuracy. For this compound, calculations would predict distinct signals for the aromatic protons, the protons of the amino and sulfonamide groups, and the methyl group protons. Comparing these calculated shifts with an experimental spectrum is a powerful method for structural verification.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies and their corresponding intensities. The calculated spectrum can be compared with the experimental FT-IR spectrum to assign the observed absorption bands to specific functional groups. Key vibrational modes for this molecule would include N-H stretching for the amino and sulfonamide groups, S=O stretching, and various C-H and C=C vibrations from the benzene ring and methyl groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in the experimental spectrum. For this compound, the spectrum would be dominated by π → π* transitions within the benzene ring, which are influenced by the amino, methyl, and sulfonamide substituents.
| Spectroscopy | Key Parameters | Predicted Information from Simulation | Experimental Confirmation |
|---|---|---|---|
| ¹H & ¹³C NMR | Chemical Shifts (δ) | Signals for aromatic, amine, sulfonamide, and methyl groups. | Confirms the connectivity and chemical environment of atoms. |
| IR | Vibrational Frequencies (cm⁻¹) | N-H, S=O, C-H, C=C stretching and bending modes. | Identifies functional groups present in the molecule. |
| UV-Vis | Absorption Maxima (λ_max) | Electronic transitions (e.g., π → π*). | Provides information on the conjugated system and electronic structure. |
Chemical Reactivity and Mechanistic Studies of 2 Amino 4,5 Dimethylbenzene 1 Sulfonamide
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of 2-Amino-4,5-dimethylbenzene-1-sulfonamide is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a primary amino group and two methyl groups. The amino group is a powerful activating group and is ortho-, para- directing. The two methyl groups are also activating and ortho-, para- directing. Conversely, the sulfonamide group is a deactivating group and is meta- directing.
The positions on the ring are numbered starting from the carbon bearing the sulfonamide group as position 1. Therefore, the amino group is at position 2, and the methyl groups are at positions 4 and 5. The directing effects of the activating groups (-NH₂ at C2, -CH₃ at C4, and -CH₃ at C5) strongly outweigh the deactivating effect of the sulfonamide group. The primary amino group exerts the most powerful activating and directing influence.
Considering the positions ortho and para to the strongly activating amino group, the potential sites for electrophilic attack are C3 and C6.
Position 3: This position is ortho to the amino group (activating) and meta to the C4-methyl group (neutral effect) and the sulfonamide (deactivating).
Position 6: This position is ortho to the amino group (activating) and ortho to the C5-methyl group (activating), but also ortho to the bulky sulfonamide group, which may introduce significant steric hindrance.
Therefore, electrophilic substitution is most likely to occur at the C6 position, which is activated by both the amino and a methyl group, provided the electrophile is not excessively bulky. The C3 position is a secondary possibility.
| Substituent | Position | Electronic Effect | Directing Influence |
| -SO₂NH₂ | 1 | Deactivating | meta (to C3, C5) |
| -NH₂ | 2 | Activating | ortho, para (to C3, C6) |
| -CH₃ | 4 | Activating | ortho, para (to C3, C5) |
| -CH₃ | 5 | Activating | ortho, para (to C4, C6) |
Nucleophilic Reactions at the Sulfonamide Sulfur
The sulfur atom in the sulfonamide group is electrophilic due to the electron-withdrawing effect of the two oxygen atoms and the nitrogen atom. This allows for nucleophilic attack at the sulfur center. While sulfonamides are generally characterized by high hydrolytic stability, they can undergo nucleophilic substitution, particularly with strong nucleophiles.
The reaction typically proceeds through a concerted Sₙ2-type displacement or an addition-elimination mechanism involving a pentacoordinate trigonal bipyramidal intermediate. The feasibility and rate of these reactions are influenced by the nature of the nucleophile and the leaving group. In the case of this compound, the leaving group would be the -NH₂ anion, which is a poor leaving group, making direct displacement difficult under normal conditions.
However, metabolic pathways have shown that the S-Ar bond of certain aryl sulfonamides can be cleaved by potent biological nucleophiles like glutathione (B108866). domainex.co.uk This process is believed to involve nucleophilic addition of the glutathione thiol across the S-Ar bond, leading to the release of sulfur dioxide. domainex.co.uk The electronic properties of the aromatic ring play a key role; electron-withdrawing groups on the ring enhance the rate of such cleavage. domainex.co.uk For this compound, the electron-donating amino and methyl groups would likely make this type of reaction less favorable compared to sulfonamides bearing electron-withdrawing substituents.
Reactions Involving the Amino Group (e.g., Schiff Base Formation, Amidation)
The primary amino group (-NH₂) is a key site for a variety of chemical transformations, including condensation and acylation reactions.
Schiff Base Formation: The primary amino group readily reacts with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by an acid or base and involves the removal of a water molecule. The formation of the C=N double bond is a characteristic reaction of primary amines. The synthesis is often carried out by refluxing the sulfonamide and the carbonyl compound in a solvent like ethanol (B145695) or methanol. researchgate.netmdpi.com
Amidation: The amino group can also undergo acylation with reagents such as acid chlorides or anhydrides to form a new amide linkage. This reaction would yield an N-acylated sulfonamide derivative. For example, reaction with acetyl chloride in the presence of a base would produce N-(2-sulfamoyl-4,5-dimethylphenyl)acetamide.
Sulfonyl Radical Intermediates and Their Transformations
Recent advances in photochemistry have demonstrated that sulfonamides can serve as precursors to sulfonyl radical intermediates. This strategy unlocks novel reactivity pathways for a functional group often considered chemically inert. A metal-free, photocatalytic approach can convert sulfonamides into these pivotal sulfonyl radicals, which can then be used in late-stage functionalization. domainex.co.uk
One prominent application of this methodology is the hydrosulfonylation of alkenes. The photochemically generated sulfonyl radical can add across the double bond of an alkene, leading to the formation of complex sulfones. This transformation provides a powerful tool for diversifying the structure of molecules containing a sulfonamide moiety. domainex.co.uk
Acid-Catalyzed Reactions and Hydrolysis Pathways
Sulfonamides can undergo hydrolysis to the corresponding sulfonic acid and amine under acidic or basic conditions, although they are generally quite stable. The mechanism of acid-catalyzed hydrolysis typically involves the initial protonation of either the sulfonamide nitrogen or one of the sulfonyl oxygen atoms.
N-Protonation: Protonation of the nitrogen atom enhances the leaving group ability of the amine moiety.
O-Protonation: Protonation of a sulfonyl oxygen increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.
Following protonation, a water molecule attacks the electrophilic sulfur center, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (in this case, ammonia) and regeneration of the acid catalyst yield the corresponding sulfonic acid, 2-amino-4,5-dimethylbenzenesulfonic acid. The reaction generally requires harsh conditions, such as heating in a strong mineral acid. rsc.org
Investigation of Reaction Kinetics and Thermodynamic Parameters
The thermal degradation of sulfonamides in various media has been investigated using kinetic models. nih.gov Often, the degradation follows first-order kinetics, allowing for the calculation of key parameters:
Rate Constant (k): Describes the speed of the reaction.
Half-life (t₁/₂): The time required for the concentration of the sulfonamide to decrease by half.
Activation Energy (Eₐ): The minimum energy required to initiate the reaction.
Thermodynamic studies, such as those investigating the sublimation and solvation of sulfonamides, provide data on Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.netresearchgate.net For degradation reactions, it has been observed that enthalpy and entropy values can exhibit a linear relationship, a phenomenon known as enthalpy-entropy compensation. nih.gov This relationship suggests that while the stability of different sulfonamides may vary, the underlying degradation mechanism is similar. nih.gov
| Kinetic/Thermodynamic Parameter | Description | Relevance to Reactivity |
| Rate Constant (k) | Measures the rate of a chemical reaction. | A higher k value indicates a faster reaction (e.g., faster hydrolysis). |
| Half-life (t₁/₂) | Time taken for reactant concentration to halve. | A shorter half-life indicates lower stability under specific conditions. |
| Activation Energy (Eₐ) | The energy barrier that must be overcome for a reaction to occur. | A lower Eₐ implies a faster reaction rate. |
| Enthalpy (ΔH) | The heat change of a reaction. | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Entropy (ΔS) | The change in disorder or randomness of a system. | Relates to the change in the number of species and their freedom of motion. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | A negative ΔG indicates a spontaneous process. |
Derivatization Strategies and Synthesis of Analogues Based on the 2 Amino 4,5 Dimethylbenzene 1 Sulfonamide Scaffold
Modifications at the Amino Group
The primary amino group on the 2-Amino-4,5-dimethylbenzene-1-sulfonamide scaffold serves as a key site for derivatization, enabling the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.
Formation of Schiff Bases and Imines
The condensation reaction between the primary amino group of this compound and various carbonyl compounds, such as aldehydes and ketones, readily forms Schiff bases, also known as imines. nih.govresearchgate.netnih.gov This reaction, characterized by the formation of a carbon-nitrogen double bond (azomethine group), is a cornerstone in the synthesis of new derivatives. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require the removal of water to drive the equilibrium towards product formation. nih.gov The resulting Schiff bases are valuable intermediates themselves and can be further modified, for example, through reduction to form stable secondary amines.
The synthesis of sulfonamide Schiff base derivatives is of considerable interest due to their wide range of applications in biological and pharmaceutical sciences. nih.gov The general scheme for this reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
Table 1: Synthesis of Schiff Bases from this compound
| Reactant (Aldehyde/Ketone) | Reaction Conditions | Product Class |
| Aromatic Aldehydes (e.g., Benzaldehyde) | Ethanol (B145695), reflux, catalytic acid | N-Benzylidene-2-amino-4,5-dimethylbenzene-1-sulfonamide |
| Substituted Aromatic Aldehydes | Methanol, room temperature | N-(Substituted-benzylidene)-2-amino-4,5-dimethylbenzene-1-sulfonamide |
| Aliphatic Ketones (e.g., Acetone) | Toluene, Dean-Stark trap | N-(propan-2-ylidene)-2-amino-4,5-dimethylbenzene-1-sulfonamide |
Acylation and Alkylation Reactions of the Amine
The nucleophilic nature of the primary amino group makes it susceptible to acylation and alkylation reactions.
Acylation is typically achieved by reacting this compound with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. The choice of acylating agent allows for the introduction of various acyl groups, ranging from simple acetyl groups to more complex moieties, thereby modifying the electronic and steric properties of the parent molecule.
Alkylation of the amino group involves the reaction with alkyl halides or other alkylating agents. nih.govmdpi.com This process can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. N-alkylation can significantly alter the lipophilicity and basicity of the original compound. nih.gov
Table 2: Acylation and Alkylation at the Amino Group
| Reaction Type | Reagent | Product Class |
| Acylation | Acetyl Chloride, Pyridine | N-(2-sulfamoyl-4,5-dimethylphenyl)acetamide |
| Acylation | Benzoyl Chloride, Triethylamine | N-(2-sulfamoyl-4,5-dimethylphenyl)benzamide |
| Alkylation | Methyl Iodide, K₂CO₃ | 2-(Methylamino)-4,5-dimethylbenzene-1-sulfonamide |
| Alkylation | Benzyl Bromide, NaH | 2-(Benzylamino)-4,5-dimethylbenzene-1-sulfonamide |
Cyclization Reactions to Form Heterocyclic Systems
The amino group of this compound can participate in cyclization reactions to form various heterocyclic systems. researchgate.net These reactions often involve bifunctional reagents that react with both the amino group and another position on the aromatic ring, or with a suitably introduced functional group. For instance, reaction with a dicarbonyl compound or its equivalent can lead to the formation of fused heterocyclic rings like quinoxalines or benzodiazepines, depending on the specific reactants and conditions. Tandem reactions, such as diazotization followed by intramolecular cyclization, provide another route to novel heterocyclic structures. nih.gov
The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active molecules.
Modifications at the Sulfonamide Group
The sulfonamide functional group (–SO₂NH₂) offers another reactive handle for derivatization, allowing for modifications at the sulfonamide nitrogen.
N-Alkylation and N-Arylation
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, forming a sulfonamidate anion. This anion is a potent nucleophile and can react with various electrophiles.
N-Alkylation of the sulfonamide group can be achieved by reacting the parent compound with alkyl halides in the presence of a suitable base. nih.govresearchgate.net This modification introduces an alkyl substituent on the sulfonamide nitrogen, which can influence the compound's solubility, and biological activity. nih.gov
N-Arylation involves the introduction of an aryl group onto the sulfonamide nitrogen. researchgate.net Modern cross-coupling reactions, such as the Chan-Evans-Lam (CEL) coupling, utilize arylboronic acids in the presence of a copper catalyst to form the N-aryl bond under relatively mild conditions. rsc.orgresearchgate.net This strategy allows for the synthesis of a wide array of N-aryl sulfonamide derivatives.
Table 3: N-Alkylation and N-Arylation of the Sulfonamide Group
| Reaction Type | Reagent | Catalyst/Base | Product Class |
| N-Alkylation | Ethyl Iodide | Potassium Carbonate | 2-Amino-N-ethyl-4,5-dimethylbenzene-1-sulfonamide |
| N-Alkylation | Propargyl Bromide | Sodium Hydride | 2-Amino-4,5-dimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide |
| N-Arylation | Phenylboronic Acid | Copper(II) Acetate, Pyridine | 2-Amino-4,5-dimethyl-N-phenylbenzene-1-sulfonamide |
| N-Arylation | 4-Methoxyphenylboronic Acid | CuI, DMAP | 2-Amino-N-(4-methoxyphenyl)-4,5-dimethylbenzene-1-sulfonamide |
Formation of Sulfonamide Linkages with Other Chemical Moieties
The sulfonamide group can be used to link the 2-amino-4,5-dimethylphenyl scaffold to other chemical entities. This is typically achieved by first converting the sulfonamide to a more reactive sulfonyl chloride. The parent this compound can be diazotized and then subjected to a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to yield the corresponding sulfonyl chloride. This highly reactive intermediate can then be coupled with a wide range of primary or secondary amines to form new sulfonamide linkages, effectively incorporating the core scaffold into larger, more complex molecules. This approach is fundamental in the synthesis of various sulfonamide-based drugs and functional materials.
Substitutions and Functionalization of the Dimethylbenzene Core
The dimethylbenzene core of this compound offers specific sites for electrophilic aromatic substitution, guided by the directing effects of the existing amino, sulfonamide, and methyl groups. The interplay of these substituents dictates the regioselectivity of functionalization.
The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. byjus.comscispace.com The two methyl groups (-CH₃) are also activating and exhibit ortho, para-directing effects. Conversely, the sulfonamide group (-SO₂NH₂) is a deactivating group and directs electrophiles to the meta position. nih.gov
Given the substitution pattern of this compound, the positions available for substitution on the benzene (B151609) ring are C3 and C6. The directing effects of the substituents on these positions are summarized in the table below.
| Position | Directing Effect of Amino Group (at C2) | Directing Effect of Methyl Groups (at C4 and C5) | Directing Effect of Sulfonamide Group (at C1) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | Ortho (Activating) | Ortho to C4-methyl (Activating) | Meta (Deactivating) | Favored for substitution |
| C6 | Para (Activating) | Ortho to C5-methyl (Activating) | Ortho (Sterically hindered) | Less favored due to steric hindrance |
Based on this analysis, the C3 position is the most likely site for electrophilic attack due to the concerted activating effects of the amino group and the C4-methyl group. Common functionalization strategies that can be employed include:
Halogenation: Introduction of halogen atoms (e.g., Cl, Br, I) can be achieved using various halogenating agents. For instance, reaction with bromine water can lead to the introduction of a bromine atom, likely at the C3 position. byjus.com The introduction of halogens can serve as a handle for further synthetic transformations, such as cross-coupling reactions. nih.gov
Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions might protonate the amino group, forming an anilinium ion, which is a meta-directing group. byjus.com This could potentially alter the regioselectivity of the reaction.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). Similar to nitration, the reaction conditions can influence the directing effects of the amino group. byjus.com
Design Principles for Modulating Chemical Properties and Reactivity in Derivatives
The strategic introduction of various functional groups onto the dimethylbenzene core allows for the precise modulation of the chemical properties and reactivity of the resulting derivatives. The design principles are rooted in the electronic and steric effects of the introduced substituents.
The electronic nature of the substituents significantly influences the reactivity of the entire molecule. nih.gov Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially increasing the basicity of the amino group. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less reactive towards electrophiles and decreasing the basicity of the amino group. nih.gov The table below outlines the expected effects of different substituent types on the properties of this compound derivatives.
| Substituent Type | Example Groups | Effect on Ring Reactivity (Electrophilic Substitution) | Effect on Amino Group Basicity | Effect on Sulfonamide Acidity |
|---|---|---|---|---|
| Electron-Donating Groups (EDGs) | -OH, -OCH₃, -NH₂ | Increase | Increase | Decrease |
| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -CF₃, -SO₃H | Decrease | Decrease | Increase |
| Halogens | -F, -Cl, -Br, -I | Decrease (Inductive) / Increase (Resonance) | Decrease | Increase |
Beyond electronic effects, the steric properties of the introduced substituents play a crucial role in modulating reactivity. Bulky groups can hinder the approach of reactants to adjacent functional groups, thereby influencing reaction rates and, in some cases, altering the regioselectivity of subsequent reactions.
Furthermore, the introduction of specific functional groups can be used to tailor the physicochemical properties of the derivatives, such as lipophilicity, solubility, and hydrogen bonding capacity. For example, the introduction of polar groups like hydroxyl (-OH) or carboxyl (-COOH) would be expected to increase the hydrophilicity of the molecule, while the addition of alkyl or aryl groups would increase its lipophilicity. These modifications are critical in various applications, including the design of molecules with specific biological activities. nih.gov
Applications in Advanced Chemical Research and Materials Science
Role as a Synthetic Building Block for Complex Organic Scaffolds
2-Amino-4,5-dimethylbenzene-1-sulfonamide serves as a versatile precursor for the synthesis of a variety of complex organic scaffolds, particularly heterocyclic compounds. The presence of both a nucleophilic amino group and an activating sulfonamide group on the aromatic ring allows for a range of chemical transformations. This dual functionality is instrumental in the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov
One prominent application of analogous 2-aminobenzenesulfonamides is in the synthesis of quinazolines and their derivatives. openmedicinalchemistryjournal.comnih.govresearchgate.netnih.gov These compounds can be prepared through various synthetic routes, often involving the condensation of the amino group with a suitable carbonyl-containing compound, followed by cyclization. The specific reaction pathways can be influenced by the choice of catalysts and reaction conditions, including the use of transition metals or microwave assistance. nih.govfrontiersin.org The resulting quinazoline (B50416) core is a privileged scaffold found in numerous pharmacologically active molecules. researchgate.net
Furthermore, the amino group of sulfonamides can be readily alkylated, which modifies the compound's chemical structure and can enhance its utility in synthesizing more complex molecules. nih.gov The versatility of 2-aminothiazole (B372263), a related heterocyclic amine, in reacting with sulfonyl chlorides to efficiently generate sulfonamides, highlights the general utility of amino-sulfonamide synthons in building diverse molecular frameworks. nih.gov The reactivity of this compound allows for its incorporation into various heterocyclic systems, making it a valuable tool for medicinal and organic chemists.
Table 1: Examples of Complex Organic Scaffolds Synthesized from Aminobenzenesulfonamide Analogs
| Scaffold | Synthetic Approach | Significance |
| Quinazolines | Condensation of the amino group with carbonyl compounds followed by cyclization. openmedicinalchemistryjournal.comnih.gov | Core structure in many pharmacologically active compounds. researchgate.net |
| 2,4-Disubstituted quinazolines | Iron-catalyzed reaction of 2-aminobenzylamines with various amines under aerobic conditions. nih.gov | Provides access to a diverse range of substituted quinazoline derivatives. |
| Triazolo/benzimidazoloquinazolinones | Three-component, one-pot condensation of an amino-triazole/benzimidazole (B57391), an aldehyde, and dimedone. openmedicinalchemistryjournal.com | Efficient synthesis of fused heterocyclic systems with potential biological activity. |
| 2-Aminothiazole Sulfonamides | Reaction of 2-aminothiazole with sulfonyl chlorides. nih.gov | Creates a class of sulfonamides with a wide range of potential pharmacological applications. nih.gov |
Applications in Coordination Chemistry as a Ligand
In the realm of coordination chemistry, sulfonamide derivatives, including this compound, can function as effective ligands for a variety of metal ions. The presence of both nitrogen and oxygen donor atoms in the sulfonamide group, along with the amino group, provides multiple coordination sites for metal binding. This chelation can lead to the formation of stable metal complexes with diverse geometries and interesting chemical and physical properties. nih.govnih.gov
The coordination of metal ions to sulfonamide-based ligands can significantly influence the biological activity of the parent molecule. For instance, metal complexes of sulfonamides have been shown to possess enhanced antibacterial, antifungal, and cytotoxic properties compared to the free ligands. nih.gov The crystal structure of related aminobenzenesulfonamide complexes, such as those with silver(I), reveals the coordination of the metal ion through the nitrogen atom of the amino group, leading to the formation of distinct supramolecular architectures through hydrogen bonding. nih.govnih.govanalis.com.my
The study of such metal complexes is an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry. The specific nature of the metal ion and the substituents on the sulfonamide ligand can be tailored to fine-tune the properties of the resulting coordination complex.
Table 2: Coordination Behavior of Aminobenzenesulfonamide Analogs as Ligands
| Metal Ion | Coordination Mode | Resulting Complex Properties |
| Co(II), Cu(II), Ni(II), Zn(II) | Coordination through sulfonamide and Schiff base nitrogen/oxygen donors. nih.gov | Enhanced antibacterial and antifungal activity. nih.gov |
| Silver(I) | Coordination through the amino group nitrogen. researchgate.net | Formation of polymeric structures with potential luminescent properties. mdpi.com |
| Copper(II) | Coordination through benzimidazole and Schiff base nitrogen atoms. nih.gov | Potential for catalytic activity in various organic transformations. nih.gov |
Reagent in Advanced Analytical Chemistry Methodologies
The chemical reactivity of the primary amino group in this compound makes it a candidate for use in advanced analytical chemistry methodologies, particularly in the derivatization of analytes for enhanced detection. Pre-column derivatization is a common strategy in liquid chromatography (LC) and mass spectrometry (MS) to improve the chromatographic retention, ionization efficiency, and detection sensitivity of target molecules, especially for amino acids and other small polar compounds. mdpi.comnih.govmdpi.comresearchgate.net
Reagents containing a reactive functional group that can covalently bind to the amino group of an analyte are often employed. While specific applications of this compound as a derivatizing agent are not extensively documented, its structural motifs are present in known derivatization reagents. For example, reagents containing sulfonyl chlorides or other activated sulfonyl groups are used to react with amino groups. mdpi.com Conversely, the amino group of this compound itself could be the target of derivatization to facilitate its own analysis in complex matrices.
The development of novel derivatization reagents is an ongoing area of research aimed at improving the performance of analytical methods. The introduction of a protonatable site, such as an amino group, through derivatization can significantly enhance the signal in positive mode electrospray ionization mass spectrometry (ESI-MS). nih.gov
Precursor for the Synthesis of Novel Organic Materials (e.g., Dyes)
The aromatic amine functionality of this compound makes it a valuable precursor for the synthesis of novel organic materials, most notably azo dyes. nih.gov Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo (–N=N–) groups. nih.gov The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. nih.govnih.gov
The primary amino group of this compound can be readily converted to a diazonium salt under acidic conditions with sodium nitrite. This diazonium salt can then be reacted with a variety of coupling components, such as phenols, naphthols, or other aromatic amines, to produce a wide range of azo dyes with different colors and properties. nih.govontosight.ai The substituents on both the diazonium component and the coupling component influence the final color of the dye. ontosight.ai Azo dyes derived from sulfonamides have been synthesized and investigated for their biological activities as well. nih.govresearchgate.netekb.eg
Beyond dyes, aminobenzenesulfonamides can be incorporated into functional polymers. For instance, sulfonated aromatic polymers are being explored for applications in fuel cells due to their proton conductivity. mdpi.com The incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with tailored thermal, mechanical, and electronic properties. mdpi.com
Table 3: Potential Azo Dyes Derived from this compound
| Coupling Component | Resulting Azo Dye Structure | Potential Color |
| Phenol | Contains a hydroxyphenyl-azo-dimethylphenylsulfonamide core. | Yellow to Orange |
| Naphthol | Contains a hydroxynaphthyl-azo-dimethylphenylsulfonamide core. | Orange to Red |
| Aniline (B41778) derivative | Contains an aminophenyl-azo-dimethylphenylsulfonamide core. | Yellow to Red |
| Heterocyclic coupling component | Contains a heterocyclic-azo-dimethylphenylsulfonamide core. nih.govresearchgate.net | Varies depending on the heterocycle. |
Application in Catalysis and Catalyst Development
The field of catalysis has seen the emergence of sulfonamides and their derivatives as promising candidates for the development of new catalysts. The ability of the sulfonamide moiety to participate in hydrogen bonding and to coordinate with metal centers makes it a valuable functional group in both organocatalysis and metal-based catalysis. acs.orgjsynthchem.com
Metal complexes of sulfonamide-derived ligands have been investigated for their catalytic activity in a variety of organic transformations. nih.govresearchgate.net The specific metal center and the ligand architecture play a crucial role in determining the catalytic efficacy and selectivity of the complex. While direct catalytic applications of this compound have not been extensively reported, its potential to form catalytically active metal complexes is significant.
In the area of organocatalysis, chiral amino sulfonamides have been shown to be effective catalysts for asymmetric reactions. Although not the specific compound of interest, the principles demonstrated with other amino sulfonamides suggest that derivatives of this compound could be designed to act as organocatalysts. Furthermore, photocatalytic methods have been developed for the functionalization of sulfonamides, indicating the potential for this class of compounds to be involved in light-driven catalytic processes. acs.org The development of new catalytic systems based on readily available sulfonamides like this compound is an area with potential for future research. jsynthchem.com
Future Research Directions and Emerging Trends
Development of Stereoselective Synthetic Pathways
The development of synthetic routes that control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. For derivatives of 2-Amino-4,5-dimethylbenzene-1-sulfonamide, achieving stereoselectivity is crucial for applications where specific molecular geometries are required to interact with other chiral molecules or systems.
Future research will likely focus on creating chiral centers within the molecule. A promising, though challenging, area of investigation is the stereoselective synthesis of β-substituted β-amino sulfonamides, which could be adapted for this specific compound. One established method that could be explored involves the addition of sulfonyl anions to chiral N-sulfinyl imines. nih.gov This approach offers a pathway to high diastereoselectivity. The development of novel chiral auxiliaries and asymmetric catalysts tailored for the this compound backbone will be essential. These catalysts could enable enantioselective reactions at various positions on the molecule, opening avenues for creating a library of stereoisomers with distinct properties.
| Synthetic Strategy | Potential Outcome | Research Focus |
| Asymmetric Catalysis | Enantiomerically pure derivatives | Design of novel ligands and metal complexes |
| Chiral Auxiliaries | Diastereomerically controlled synthesis | Attachment and cleavage of auxiliaries |
| Biocatalysis | Highly specific stereoisomers | Enzyme screening and engineering |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding and controlling chemical reactions as they happen is critical for optimizing yield, purity, and efficiency. Advanced spectroscopic techniques are moving beyond simple post-reaction characterization to provide real-time insights into reaction kinetics, intermediates, and mechanisms.
For the synthesis of this compound and its derivatives, the application of Process Analytical Technology (PAT) is a significant emerging trend. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real time. This allows for precise control over reaction parameters like temperature and reagent addition. Furthermore, research into modifying the this compound structure to create fluorescent probes is a novel direction. By incorporating fluorophores, it may be possible to design molecules whose spectral properties change in response to their chemical environment, enabling the monitoring of processes like polymerization or self-assembly. Rotational spectroscopy has also been identified as a powerful tool for unambiguously identifying molecular conformations of sulfonamides in the gas phase, providing foundational data for more complex studies. mdpi.com
| Spectroscopic Technique | Information Gained | Application Area |
| In-situ FTIR/Raman | Reaction kinetics, intermediate formation | Process optimization and control |
| Fluorescence Spectroscopy | Changes in molecular environment | Monitoring self-assembly, binding events |
| Rotational Spectroscopy | Precise molecular conformation | Fundamental structural characterization |
Multiscale Computational Modeling of Complex Systems
Computational modeling provides a powerful lens to predict and understand chemical behavior from the quantum level to macroscopic properties. For this compound, multiscale modeling can bridge the gap between its molecular structure and its performance in larger, more complex systems.
Future research will involve integrating different modeling techniques. At the most fundamental level, Density Functional Theory (DFT) calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. scilit.com This information can then feed into molecular dynamics (MD) simulations to predict how molecules of this compound interact with each other and with solvent molecules, and how they pack in a crystal lattice. nih.govmdpi.com At a larger scale, these parameters can be used in continuum models to simulate the bulk properties of materials derived from this compound, such as the mechanical strength of a polymer or the charge transport properties of an organic semiconductor. Such models are crucial for the rational design of new materials and for understanding the structure-property relationships that govern their function. nih.govnih.gov
| Modeling Scale | Technique | Predicted Properties |
| Quantum (Electronic) | Density Functional Theory (DFT) | Reactivity, spectra, bond energies |
| Molecular (Atomic) | Molecular Dynamics (MD) | Molecular packing, intermolecular forces |
| Continuum (Bulk) | Finite Element Analysis (FEA) | Mechanical, thermal, and electronic properties |
Integration into Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, functional structures. The sulfonamide group is a well-established functional group in crystal engineering, capable of forming robust and predictable hydrogen-bonding networks. nih.gov
The structure of this compound, with its hydrogen-bond donating amino and sulfonamide groups and its aromatic ring capable of π-π stacking, makes it an excellent candidate for designing self-assembling systems. eurjchem.com Future research will explore how this molecule can be used as a building block (synthon) for creating complex supramolecular architectures. This could include the formation of co-crystals with other molecules to tune physical properties like solubility, or the design of molecules that self-assemble in solution to form gels, liquid crystals, or vesicles. acs.orgnih.gov By modifying the peripheral groups of the molecule, it will be possible to program the self-assembly process, leading to materials with tailored nanoscale structures and functions.
Exploration of Novel Non-Biological Applications in Materials Science and Engineering
While sulfonamides are historically known for their biological activity, their unique chemical properties make them attractive for a range of non-biological applications in materials science.
An emerging trend is the incorporation of sulfonamide-containing monomers into advanced polymers. ontosight.ai The this compound molecule can be chemically modified, for example, by reacting its amino group to introduce a polymerizable moiety like an acrylate (B77674) or vinyl group. The resulting sulfonamide-functionalized polymers could exhibit interesting properties, such as pH-responsiveness, which is a known characteristic of some polymeric sulfonamides. taylorfrancis.comacs.org These smart polymers could find use in sensors, controlled-release systems, or as functional coatings. Furthermore, the aromatic nature of the compound suggests potential applications in organic electronics. Research could explore its use as a building block for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or as a component in photovoltac materials, where its electronic properties can be tuned through chemical derivatization.
| Application Area | Material Type | Potential Function |
| Smart Polymers | pH-Responsive Hydrogels | Sensors, actuators, smart coatings |
| Organic Electronics | Polymer or Small Molecule Films | Charge transport layers, emitters |
| Advanced Coatings | Perfluoroalkyl-Sulfonamide Polymers | Hydrophobic and oleophobic surfaces |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Amino-4,5-dimethylbenzene-1-sulfonamide, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves sulfonylation of 4,5-dimethylaniline with sulfonic acid derivatives. Key steps include:
- Reaction Conditions : Use of aprotic solvents (e.g., dimethylformamide) and controlled temperatures (60–80°C) to minimize side reactions.
- Purification : Recrystallization from ethanol-water mixtures enhances purity. High-performance liquid chromatography (HPLC) with C18 columns (as in ) is recommended for assessing purity, with mobile phases like acetonitrile/water (70:30 v/v) .
- By-Product Management : Monitor impurities such as 2,4-dichlorobenzoic acid (CAS 50-84-0) using reference standards ( ).
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : A multi-technique approach ensures accuracy:
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., co-crystallization with benzoic acid derivatives, as in ) .
- Spectroscopy :
- NMR : H NMR in DMSO-d6 confirms aromatic proton environments (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.3 ppm).
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] at m/z 215.
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for sulfonamide derivatives?
- Methodological Answer :
- Validation Framework : Apply triangulation by cross-referencing DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For example, discrepancies in sulfonamide hydrolysis rates can be addressed by adjusting solvent models in simulations .
- Case Study : If DFT underestimates electrophilic substitution reactivity, revise basis sets to include dispersion corrections (e.g., D3BJ) or validate via Hammett plots.
Q. How do co-crystallization experiments with benzoic acid derivatives inform supramolecular behavior?
- Methodological Answer :
- Design : Co-crystallize this compound with substituted benzoic acids (e.g., 4-nitrobenzoic acid) in a 1:1 molar ratio. Use slow evaporation in ethanol at 25°C ( ) .
- Analysis : XRD reveals intermolecular interactions:
- Hydrogen Bonds : N–H···O (2.8–3.2 Å) between sulfonamide NH and carboxylic acid O.
- π-Stacking : Aromatic ring distances of 3.5–4.0 Å indicate weak interactions.
- Implications : Such data guide the design of co-crystals for enhanced solubility or stability.
Q. What advanced techniques quantify synthetic by-products, and how are they mitigated?
- Methodological Answer :
- Analytical Workflow :
- HPLC-MS : Use a C18 column (250 mm × 4.6 mm, 5 µm) with gradient elution (0.1% formic acid in acetonitrile/water) to separate by-products like 4-chloro-5-sulfamoylbenzoic acid (CAS 3086-91-7) ( ) .
- LC-QTOF : High-resolution mass spectrometry identifies unknown impurities via exact mass (<5 ppm error).
- Mitigation : Adjust reaction stoichiometry (e.g., excess sulfonyl chloride) or introduce scavengers (e.g., molecular sieves) to absorb residual reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
